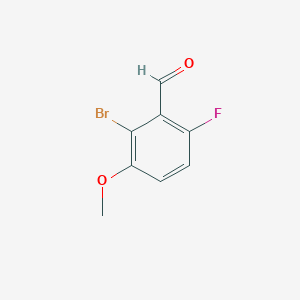

2-Bromo-6-fluoro-3-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

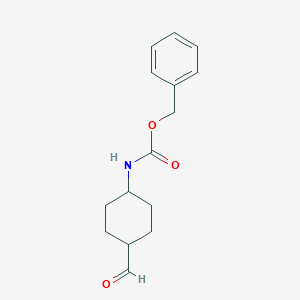

2-Bromo-6-fluoro-3-methoxybenzaldehyde is a benzaldehyde building block, bearing a bromide, a fluoride, and a methoxy at 2-, 6-, and 3-positions respectively . It finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .

Synthesis Analysis

This compound is an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases . To construct benzosuberone cores, it reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction .Molecular Structure Analysis

The molecular formula of 2-Bromo-6-fluoro-3-methoxybenzaldehyde is C8H6BrFO2 . The InChI code is 1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 .Chemical Reactions Analysis

In the construction of benzosuberone cores, 2-Bromo-6-fluoro-3-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . It is also used as an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones .Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-6-fluoro-3-methoxybenzaldehyde is 233.03 g/mol . It is a solid at room temperature . The exact mass and monoisotopic mass are 231.95352 g/mol . It has a topological polar surface area of 26.3 Ų .Applications De Recherche Scientifique

- This compound is often used as a chemical reagent in organic chemistry .

- It can be involved in various reactions for the synthesis of different organic compounds .

- It can be used in the synthesis of pharmaceuticals .

- However, the specific drugs and the methods of synthesis would depend on the particular reactions it’s involved in .

- This compound can also be used in the creation of new materials .

- The specific materials and the methods of creation would depend on the particular reactions it’s involved in .

- 2-Fluoro-3-methoxybenzaldehyde is an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones .

- These are potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .

Organic Chemistry Synthesis

Pharmaceutical Synthesis

Material Science

PIM Kinase Inhibitors

Porphyrin Synthesis

- This compound is often used for R&D purposes .

- It’s typically used as a chemical reagent in various research applications .

- It can be used in the synthesis of other complex organic compounds .

- The specific compounds and the methods of synthesis would depend on the particular reactions it’s involved in .

Chemical Research

Chemical Synthesis

Boronic Acid Derivatives

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, an allergic skin reaction, serious eye damage, and respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

2-bromo-6-fluoro-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXBFVPVUAXWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-3-methoxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)

![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)

![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)

![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)